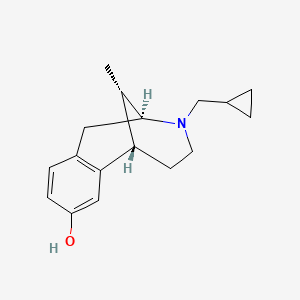

(+)-Cycloazocine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H23NO |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

(1S,9S,13S)-10-(cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C17H23NO/c1-11-15-6-7-18(10-12-2-3-12)17(11)8-13-4-5-14(19)9-16(13)15/h4-5,9,11-12,15,17,19H,2-3,6-8,10H2,1H3/t11-,15-,17-/m0/s1 |

InChI Key |

XWFDYGTVEQDYDK-KCTSRDHCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCN([C@H]1CC3=C2C=C(C=C3)O)CC4CC4 |

Canonical SMILES |

CC1C2CCN(C1CC3=C2C=C(C=C3)O)CC4CC4 |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of + Cycloazocine and Analogues

Retrosynthetic Analysis of the (+)-Cycloazocine Core

Retrosynthetic analysis, a technique pioneered by E.J. Corey, allows chemists to deconstruct a complex target molecule into simpler, commercially available starting materials. mdpi.comreddit.com This process involves strategically breaking bonds (disconnections) to reveal precursor molecules (synthons). researchgate.net For the this compound core, which belongs to the 3,4-benzomorphan family, the analysis begins by identifying the key structural features: a fused aromatic ring, a nitrogen-containing eight-membered ring (azocane), and a bridging methylene (B1212753) group that forms a bicyclic system.

A primary retrosynthetic disconnection targets the bonds forming the bridged azocane (B75157) ring. One common strategy involves an intramolecular cyclization. This leads back to a substituted tetralone or a related precursor, where the nitrogen-containing side chain is yet to be cyclized. Further disconnection of the side chain, often at the C-N bond, can simplify the molecule to a basic aromatic core and a separate chiral fragment containing the nitrogen. youtube.com

Another powerful approach is to envision the formation of the bridged system through a cycloaddition reaction, which can build complexity rapidly. youtube.comyork.ac.uk For instance, an intramolecular Diels-Alder reaction or a [3+2] cycloaddition could form the heterocyclic and carbocyclic rings in a controlled manner. thieme.de This thinking simplifies the complex polycyclic structure into more manageable, often acyclic or monocyclic, precursors. The stereocenters are a critical consideration in this analysis, and each disconnection must be paired with a known, stereocontrolled forward reaction to be viable.

Enantioselective Total Synthesis Approaches to this compound

Achieving the specific (+) enantiomer of Cycloazocine requires a robust strategy for controlling the absolute stereochemistry of its chiral centers. Enantioselective synthesis aims to produce one enantiomer in significant excess over the other. libretexts.org Several major approaches have been established to achieve this goal, including the use of chiral auxiliaries, asymmetric catalysis, and classical resolution techniques.

Chiral Auxiliary-Mediated Strategies

A chiral auxiliary is a stereogenic molecule temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. researchgate.netsigmaaldrich.cn This method is highly reliable and has been instrumental in the synthesis of countless complex natural products. sigmaaldrich.cn

In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone, could be used to control an alkylation or an aldol (B89426) reaction. mdpi.comrsc.org For example, attaching an Evans auxiliary to an appropriate acyclic precursor would allow for a highly diastereoselective aldol reaction to set a key hydroxyl- and methyl-bearing stereocenter. This stereocenter then serves as an anchor to guide the stereochemistry of subsequent cyclization steps. The high degree of facial bias imposed by the auxiliary, such as the phenyl or isopropyl group on the oxazolidinone, effectively blocks one face of the enolate from the incoming electrophile, leading to a predictable stereochemical outcome. wikipedia.org

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated transition state, providing high diastereoselectivity. |

| Camphorsultam | Diels-Alder, Alkylations | Provides excellent stereochemical control due to the rigid camphor (B46023) backbone. |

| (S)-(-)-1-Phenylethylamine | Resolution, Imine Formation | Used to form separable diastereomeric salts or chiral imines. sigmaaldrich.cn |

| Pseudoephedrine Amides | Alkylations | The auxiliary directs alkylation to occur syn to the methyl group and anti to the hydroxyl group. wikipedia.org |

This table presents examples of common chiral auxiliaries and their general applications in controlling stereochemistry.

Asymmetric Catalysis in Stereocenter Construction

Asymmetric catalysis is a powerful and atom-economical method where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov This field, recognized with a Nobel Prize in 2001, includes transition-metal catalysis, organocatalysis, and biocatalysis. nih.gov

For a molecule like this compound, several catalytic methods are highly relevant.

Asymmetric Hydrogenation: A key step in a potential synthesis could be the asymmetric reduction of a ketone or an imine precursor. Catalysts like the Noyori Ru-BINAP system are exceptionally effective for the enantioselective hydrogenation of ketones, which could establish a critical stereocenter in a Cycloazocine intermediate with high enantiomeric excess (ee). harvard.eduamazon.com

Palladium-Catalyzed Reactions: The construction of the benzomorphan (B1203429) core can be achieved using palladium catalysis. For instance, the synthesis of the related alkaloid (+)-aphanorphine utilized a key Pd-catalyzed intermolecular [3+2] cycloaddition to form the nitrogen-containing ring. thieme.dethieme-connect.com This type of reaction is a powerful tool for building complex ring systems with defined stereochemistry. rsc.org

Organocatalysis: Chiral small organic molecules can also catalyze enantioselective reactions. For example, a chiral secondary amine catalyst could be used to promote an asymmetric Michael addition or an aldol reaction to build parts of the Cycloazocine framework. nih.govthieme.de

Table 2: Examples of Asymmetric Catalytic Reactions

| Reaction Type | Catalyst System | Application in Synthesis |

| Asymmetric Hydrogenation | Ru(II)-BINAP | Enantioselective reduction of ketones to form chiral alcohols. |

| Asymmetric Cycloaddition | Pd(0) with Chiral Ligand | Construction of chiral carbocyclic and heterocyclic rings. thieme.de |

| Asymmetric Aldol Reaction | Chiral Proline Derivatives | C-C bond formation to create β-hydroxy carbonyls with controlled stereocenters. |

| Sharpless Epoxidation | Ti(OiPr)₄ / DET | Enantioselective epoxidation of allylic alcohols. libretexts.org |

This table highlights key asymmetric catalytic methods and their potential roles in synthesizing complex chiral molecules.

Resolution Techniques for Optical Purity

Before the widespread adoption of asymmetric synthesis, the primary method for obtaining a single enantiomer was the resolution of a racemic mixture. york.ac.uk A racemic mixture contains equal amounts of both enantiomers and is optically inactive. Resolution separates these enantiomers. york.ac.uk

A common method is to react the racemic mixture (e.g., a racemic amine intermediate in the Cycloazocine synthesis) with a single enantiomer of a chiral resolving agent, such as tartaric acid or L-malic acid. youtube.com This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization. york.ac.uk Once a diastereomeric salt is isolated, the resolving agent is removed, yielding the desired enantiomerically pure compound. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic starting material. york.ac.uk

Divergent Synthesis of Cycloazocine Analogues

Once a reliable synthesis for the core this compound structure is established, it can be adapted to produce a variety of analogues. This divergent approach is crucial for structure-activity relationship (SAR) studies in drug discovery. Modifications are often focused on the peripheral functional groups of the molecule.

Strategies for N-Substitution Modifications

The nitrogen atom of the azocane ring is a common and synthetically accessible site for modification. Introducing different substituents on the nitrogen can significantly alter the pharmacological properties of the molecule. Several standard chemical transformations can be employed for this purpose.

N-Alkylation: The secondary amine of the Cycloazocine core can be directly alkylated using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles in the presence of a non-nucleophilic base.

Reductive Amination: The nitrogen can be functionalized by reacting the parent amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a very effective method for creating a wide range of N-alkyl and N-arylmethyl groups.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will form the corresponding N-acyl analogues (amides).

Paal-Knorr Type Synthesis: While more applicable to the initial construction, Paal-Knorr conditions, which involve reacting a 1,4-dicarbonyl compound with a primary amine, can be adapted to synthesize pyrrole-fused or other N-substituted heterocyclic analogues. organic-chemistry.org

These strategies provide a robust toolkit for generating a library of N-substituted Cycloazocine analogues, enabling a thorough investigation of how this position influences biological function.

Chemical Transformations and Reaction Mechanisms of Cycloazocine Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of cycloazocine is a phenolic system, which makes it susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group is a strongly activating, ortho- and para-directing substituent. This dictates the regioselectivity of substitution reactions, where incoming electrophiles are preferentially directed to the positions ortho and para to the hydroxyl group.

The general mechanism for electrophilic aromatic substitution involves two principal steps. liu.edumasterorganicchemistry.com

Attack by the Aromatic Ring : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E+). This initial step is typically the slow, rate-determining step as it disrupts the ring's aromaticity to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. liu.edumasterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring. liu.edumasterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. liu.edumasterorganicchemistry.com In the context of benzomorphan (B1203429) structures similar to cycloazocine, nitration has been explored. For instance, research on related N-phenethylnormetazocine derivatives demonstrated that nitration could be achieved. nih.gov In one study, a para-nitro substituted analog was synthesized, which resulted in a significant shift in its biological activity profile. nih.gov This highlights how EAS can be a powerful tool for modifying the electronic properties of the phenolic ring and influencing receptor interactions. nih.gov

| Reaction Type | Reagents | Typical Product | Effect of OH Group |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Directs NO₂⁺ to ortho/para positions |

| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative | Directs Br⁺ to ortho/para positions |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative | Directs SO₃H to ortho/para positions |

Reactions at the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in cycloazocine is a secondary amine, making it a key site for chemical modification. wikipedia.org As a basic center, it readily participates in acid-base reactions. More importantly, it serves as a nucleophile for introducing various substituents, a common strategy for altering the pharmacological properties of benzomorphan-based ligands.

N-alkylation is a primary transformation at this position. This can be achieved by reacting the parent normetazocine (the derivative lacking the N-substituent) with an appropriate alkyl halide. For example, the synthesis of cycloazocine itself involves the N-alkylation of the corresponding nor-compound with cyclopropylmethyl bromide. mdpi.com

Studies on related compounds have explored replacing the N-substituent to probe its importance for biological activity. In one such study, an N-phenethyl group on a phenylmorphan (B1201687) was replaced by synthesizing N-methyl and N-cyclopropylmethyl derivatives. nih.gov These transformations typically involve standard N-alkylation or reductive amination protocols. mdpi.com The choice of the N-substituent is critical; for instance, groups like N-allyl or N-cyclopropylmethyl are known to confer antagonist or mixed agonist-antagonist properties in many opioid scaffolds. pnas.org

| Reaction | Reagents | Product Type | Purpose/Significance |

| N-Alkylation | R-X (e.g., Cyclopropylmethyl bromide), Base | N-Substituted derivative | Introduction of functional groups to modulate activity (e.g., antagonist properties). mdpi.compnas.org |

| N-Acylation | Acyl chloride, Base | N-Amide derivative | Modification of basicity and steric profile. |

| Deprotection/Demethylation | e.g., Von Braun reaction, HBr | Secondary amine (nor-derivative) | Precursor for synthesizing new N-substituted analogs. |

Transformations Involving the Cyclopropylmethyl Group

The N-cyclopropylmethyl group is a hallmark of many mixed agonist-antagonist opioids, including cycloazocine, pentazocine (B1679294), and naloxone. pnas.org This group is not typically a site for further chemical transformation due to the relative stability of the cyclopropane (B1198618) ring. Its primary role is steric and electronic, influencing how the ligand binds within the receptor pocket. pnas.orgescholarship.org

The key chemical transformation involving this group is its initial introduction onto the piperidine nitrogen. This is accomplished via nucleophilic substitution, where the secondary amine of a normetazocine precursor attacks cyclopropylmethyl bromide or a related electrophile. mdpi.com

While the cyclopropyl (B3062369) ring is generally stable, under harsh acidic conditions or through certain metabolic pathways, it can potentially undergo ring-opening reactions to form a butenyl group. However, in the context of synthetic transformations, the focus is almost exclusively on its installation rather than its subsequent reaction. The synthesis of the cyclopropylmethyl group itself can be achieved through methods like the Johnson-Corey-Chaykovsky reaction, which is used to form cyclopropanes from aldehydes or ketones. wikipedia.org

Mechanistic Investigations of Key Synthetic Steps and Transformations

The synthesis of complex heterocyclic structures like cycloazocine involves several key steps whose mechanisms have been subjects of investigation. The formation of the piperidine ring, a core component of the molecule, is of particular interest.

One relevant mechanistic study involves the Lewis acid-catalyzed ring-opening of semicyclic N,O-acetals to form piperidine derivatives. nih.gov Investigations using ¹H NMR experiments revealed the formation of an O-trimethylsilylated ring-opened product as the initial species. nih.gov Further experiments suggested the transient formation of an acyclic iminium ion as the key reactive intermediate. nih.gov This electrophilic intermediate is then attacked by a nucleophile, leading to the final substituted piperidine product. Such mechanistic insights are crucial for controlling the diastereoselectivity of the synthesis. nih.gov

The mechanism of electrophilic aromatic substitution on the phenol (B47542) ring (as discussed in section 3.1) proceeds through a well-understood arenium ion intermediate . liu.edu The stability of this intermediate, which is influenced by the directing effects of existing substituents like the hydroxyl group, determines the reaction's regiochemical outcome. slideshare.net

Furthermore, the introduction of the cyclopropylmethyl group at the nitrogen atom follows a standard Sₙ2 (bimolecular nucleophilic substitution) mechanism. The piperidine nitrogen acts as the nucleophile, and the cyclopropylmethyl halide is the electrophile. The stereochemistry and efficiency of this reaction are influenced by factors such as the solvent, base, and the nature of the leaving group.

Structure Activity Relationships Sar and Ligand Design Principles for Cycloazocine Analogues

Elucidation of Pharmacophoric Elements for Receptor Interaction

A pharmacophore is an abstract concept representing the key steric and electronic features a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.orgfrontiersin.org These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. wikipedia.org For (+)-Cycloazocine, a benzomorphan (B1203429) opioid, its interaction with opioid receptors is dictated by a specific arrangement of such pharmacophoric elements. vulcanchem.com

Key structural features of this compound that are critical for its receptor interaction profile include:

A rigid pentacyclic framework: This provides a defined three-dimensional shape for presentation of the pharmacophoric elements to the receptor. vulcanchem.com

A phenolic hydroxyl group: This group can act as a hydrogen bond donor, a crucial interaction for binding to opioid receptors. vulcanchem.com

A basic nitrogen atom: This is a common feature in opioids and is typically protonated at physiological pH, allowing for an ionic interaction with an acidic residue in the receptor binding pocket.

An N-cyclopropylmethyl substituent: This group contributes to the compound's mixed agonist-antagonist profile at different opioid receptor subtypes. vulcanchem.com

The spatial relationship and orientation of these groups are paramount for optimal receptor binding and functional activity.

Impact of Stereochemistry on Receptor Binding and Functional Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the biological activity of chiral drugs like this compound. youtube.com Biological systems, such as receptors and enzymes, are themselves chiral and can therefore differentiate between the enantiomers of a chiral molecule, often leading to significant differences in their pharmacological effects. youtube.comkhanacademy.org

The eudismic ratio is a measure of the difference in pharmacological activity between the two enantiomers of a chiral drug. wikipedia.org It is calculated by dividing the activity (e.g., IC₅₀ or EC₅₀) of the less active enantiomer (distomer) by that of the more active enantiomer (eutomer). wikipedia.orgsct-asso.fr A high eudismic ratio signifies a high degree of stereospecificity in the drug-receptor interaction, meaning the receptor has a strong preference for one enantiomer over the other. sct-asso.frsct-asso.fr

For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. wikipedia.org The development of single-enantiomer drugs is often preferred to racemic mixtures to improve therapeutic outcomes and reduce metabolic burden. researchgate.net

Chiral recognition refers to the ability of a chiral receptor or enzyme to selectively bind to one enantiomer of a chiral ligand. nih.govmdpi.com This selectivity arises from the three-dimensional complementarity between the chiral drug and its binding site, often described by the "three-point attachment" model. khanacademy.org For a successful interaction, multiple points of contact (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) must align correctly between the ligand and the receptor. nih.govmdpi.com

The specific three-dimensional arrangement of atoms in a molecule is defined by its absolute configuration . In the case of this compound, its specific stereochemistry is critical for its activity. The (+)-enantiomer of Cycloazocine is a potent kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist. vulcanchem.com In contrast, its (-)-enantiomer exhibits a different pharmacological profile, highlighting the importance of stereochemistry in its receptor interactions. The stereochemical configuration of this compound is (2R,6R,11R).

Modulation of Affinity and Selectivity via Structural Modifications

Systematic structural modifications of the this compound scaffold have been instrumental in understanding its SAR and in developing analogues with altered receptor affinity and selectivity.

The benzene (B151609) ring of the benzomorphan structure is a key site for modification. The introduction of substituents on this aromatic ring can influence the electronic properties and steric bulk of the molecule, thereby affecting its interaction with the receptor. youtube.comyoutube.com

For example, the position and nature of a substituent can alter the acidity of the phenolic hydroxyl group or introduce new points of interaction. Electron-withdrawing groups can impact the charge distribution of the aromatic ring, while bulky substituents can create steric hindrance, potentially favoring binding to one receptor subtype over another. khanacademy.orgyoutube.com

Table 1: Effect of Benzene Ring Substitution on Receptor Binding Affinity (Illustrative Data)

| Compound | Substituent (Position) | Ki (nM) at KOR | Ki (nM) at MOR | Selectivity (MOR/KOR) |

|---|---|---|---|---|

| This compound | H | 0.8 | 12.4 | 15.5 |

| Analogue A | 5-OH | Data not available | Data not available | Data not available |

| Analogue B | 2'-CH3 | Data not available | Data not available | Data not available |

This table is for illustrative purposes. Specific binding data for these exact analogues would require dedicated literature searches.

The substituent on the nitrogen atom is a critical determinant of the pharmacological activity of benzomorphan opioids. Variations in the N-substituent can dramatically alter a compound's efficacy (agonist vs. antagonist activity) and its selectivity for different opioid receptor subtypes.

In the case of this compound, the N-cyclopropylmethyl group is associated with its KOR agonism and MOR antagonism. vulcanchem.com Replacing this group with other alkyl or arylalkyl substituents can shift the pharmacological profile. For instance, replacing the cyclopropylmethyl group with a larger, more lipophilic substituent might enhance affinity for a particular receptor or alter the balance between agonist and antagonist activity.

Table 2: Influence of N-Substituent on Pharmacological Activity (Illustrative Data)

| Compound | N-Substituent | KOR Activity | MOR Activity |

|---|---|---|---|

| This compound | Cyclopropylmethyl | Partial Agonist | Antagonist |

| Nor-Cycloazocine | H | Data not available | Data not available |

| N-Phenethyl-Cycloazocine | Phenethyl | Data not available | Data not available |

This table is for illustrative purposes. Specific functional activity data for these exact analogues would require dedicated literature searches.

Bridging Moiety Contributions to Receptor Recognition

The benzomorphan scaffold of this compound, which represents a simplified structure derived from the morphine skeleton, contains a crucial bridging moiety that plays a fundamental role in its interaction with opioid receptors. nih.gov The key components of this moiety that dictate receptor recognition, affinity, and functional activity are the nitrogen substituent and the phenolic hydroxyl group at the 8-position. nih.govmdpi.com Structure-activity relationship (SAR) studies have extensively explored how modifications to these features alter the pharmacological profile of cycloazocine analogues.

The nitrogen atom within the benzomorphan structure is a critical anchor point. The nature of the substituent on this nitrogen significantly influences whether the compound acts as an agonist, antagonist, or possesses a mixed profile. mdpi.com In cycloazocine, the N-cyclopropylmethyl group is a key determinant of its characteristic mixed κ-opioid receptor (KOR) agonist and µ-opioid receptor (MOR) partial agonist/antagonist activity. jneurosci.orgsaica.com.au

The phenolic hydroxyl group at the 8-position was historically considered an indispensable feature for high-affinity binding to opioid receptors, acting as a hydrogen bond donor. acs.orgresearchgate.net However, subsequent research has redefined this understanding by exploring bioisosteric replacements. The substitution of the 8-OH group with a primary amino group (8-NH2) was found to cause a significant decrease in binding affinity for both µ and κ receptors. acs.org Intriguingly, further modification of this amino group revealed a new SAR. While a secondary dimethylamino (8-N(CH3)2) analogue showed low affinity, attaching a phenyl group (creating a secondary arylamino appendage, 8-NHPh) restored high-affinity binding, with potency approaching that of the parent cycloazocine. acs.org This indicates that while the prototypic 8-OH is beneficial, it is not strictly required, and other groups capable of specific interactions can serve as effective replacements.

Another successful bioisosteric replacement for the 8-OH group is the carboxamide (CONH2) moiety. The resulting analogue, 8-carboxamidocyclazocine (B1251197) (8-CAC), retains high-affinity binding to opioid receptors, with Ki values at µ and κ receptors that are comparable to those of cycloazocine itself. nih.gov This demonstrates that the carboxamide group can effectively mimic the hydrogen bonding interactions of the original phenolic hydroxyl. Further modifications, such as fusing pyrimidinone or aminopyridine rings to the 7 and 8 positions, have been used to probe the bioactive conformation of the 8-carboxamide group, leading to novel compounds with high receptor affinity. nih.gov

Modifications that alter the electronic and steric properties of the bridge, such as the introduction of a ketone at the 8-position to form ketocyclazocine (B1261024), shift the compound's selectivity profile, with ketocyclazocine being a prototypic KOR agonist. wikipedia.orgmdpi.com These findings underscore that the bridging moiety of the cycloazocine structure is not merely a rigid scaffold but a highly tunable element where targeted modifications can precisely modulate receptor recognition and functional outcome.

Table 1: Influence of 8-Position Substitution on Cycloazocine Analogue Binding Affinity (Ki, nM)

| Compound | 8-Position Substituent | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |

|---|---|---|---|---|

| Cyclazocine (B1219694) | -OH | 0.23 - 0.49 | 0.09 - 0.21 | 14 - 25 |

| 8-Aminocyclazocine | -NH2 | 11 | 4.8 | 320 |

| 8-Anilinocyclazocine | -NHPh | 0.96 | 0.35 | 100 |

| 8-Carboxamidocyclazocine (8-CAC) | -CONH2 | 0.31 | 0.06 | 5.2 |

Data compiled from multiple studies. acs.orgnih.gov Absolute values may vary between different assay conditions.

Comparative SAR with Related Narcotic Antagonists and Analgesics

The structure-activity relationship of this compound is best understood when compared with other structurally related opioid ligands, such as the full agonist morphine, the pure antagonist naloxone, and the related benzomorphan analgesic pentazocine (B1679294). These comparisons highlight how specific structural motifs dictate the distinct pharmacological profiles of each compound.

Cycloazocine vs. Morphine: Morphine, a 4,5α-epoxymorphinan, is the prototypical µ-opioid agonist. nih.gov Its rigid pentacyclic structure, particularly the 4,5-epoxy bridge (furan ring), and the N-methyl group are key to its potent µ-agonist activity. akjournals.com Cycloazocine, a benzomorphan, lacks this epoxy bridge, resulting in a more flexible structure. nih.gov This structural simplification, combined with the replacement of the N-methyl with an N-cyclopropylmethyl group, is a primary reason for the shift in activity from a pure µ-agonist to a mixed κ-agonist and µ-antagonist/partial agonist. jneurosci.org While the phenolic hydroxyl group is critical for activity in both series, its replacement is better tolerated in the benzomorphan class than in the morphinan (B1239233) class. nih.gov

Cycloazocine vs. Naloxone: Naloxone is a pure opioid antagonist with high affinity for the µ-receptor. journals.co.zaresearchgate.net It shares the same 4,5α-epoxymorphinan core as morphine, but crucially, its N-methyl group is replaced by an N-allyl group. This N-substituent is widely recognized as conferring antagonist properties at the µ-receptor. nih.gov The N-cyclopropylmethyl group of cycloazocine can also impart antagonist properties at the µ-receptor, which explains its mixed-action profile. However, the underlying scaffold difference (benzomorphan vs. morphinan) contributes to cycloazocine's additional potent agonist activity at the κ-receptor, an effect not seen with naloxone. jneurosci.org

Cycloazocine vs. Pentazocine: Pentazocine is another clinically utilized benzomorphan and is structurally very similar to cycloazocine. nih.gov Both were developed as part of an effort to create potent analgesics with reduced abuse potential. unibo.it Like cycloazocine, pentazocine possesses a mixed κ-agonist/µ-antagonist profile. mdpi.com The primary structural difference lies in the N-substituent: pentazocine has an N-dimethylallyl (or 3-methyl-2-butenyl) group, whereas cycloazocine has an N-cyclopropylmethyl group. This seemingly minor change in the N-substituent subtly alters the potency and efficacy at both µ and κ receptors, leading to different clinical profiles. The shared benzomorphan core, however, ensures that both compounds primarily interact with the κ- and µ-receptors, distinguishing them from µ-selective morphinans.

Table 2: Comparative Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Chemical Class | Primary Pharmacological Profile | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) |

|---|---|---|---|---|---|

| This compound | Benzomorphan | κ-Agonist / µ-Antagonist | 0.23 - 0.49 | 0.09 - 0.21 | 14 - 25 |

| Morphine | 4,5α-Epoxymorphinan | Full µ-Agonist | 1.0 - 4.5 | 30 - 250 | 200 - 4000 |

| Naloxone | 4,5α-Epoxymorphinan | Pure Antagonist | 1.2 - 2.0 | 4.0 - 20 | 25 - 100 |

| Pentazocine | Benzomorphan | κ-Agonist / µ-Antagonist | 4.0 - 15 | 2.0 - 10 | ~2500 |

Data compiled from multiple sources. acs.orgnih.govnih.gov Absolute values can exhibit variability across different studies and experimental conditions.

Molecular Pharmacology and Receptor Interaction Studies of + Cycloazocine

Binding Kinetics and Equilibrium Parameters at Sigma Receptors

(+)-Cycloazocine is a benzomorphan (B1203429) derivative that has been instrumental in the characterization of sigma receptors. sigmaaldrich.com Initially, sigma receptors were erroneously classified as a subtype of opioid receptors, a misconception that was later rectified due to differing binding affinities for benzomorphans and a low affinity for the opioid antagonist naltrexone. taylorandfrancis.com Notably, opioid receptors exhibit a binding preference for (-)-benzomorphans, whereas sigma receptors have a higher affinity for the (+)-enantiomers, such as this compound. taylorandfrancis.com

Dissociation Constants (Kd) and Inhibition Constants (Ki)

The affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the dissociation constant (Kd) and the inhibition constant (Ki). The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. The Ki, an equilibrium dissociation constant for an inhibitor, indicates the concentration at which an inhibitor occupies 50% of the receptor sites in the absence of a competing ligand. pharmacologycanada.org A smaller Ki value signifies greater binding affinity. pharmacologycanada.org

In studies of conditioned suppression of motility in mice, changes in the Kd and maximum binding capacity (Bmax) of [3H]-phencyclidine binding to sigma receptors were observed. nih.gov Treatment with cyclazocine (B1219694) influenced these binding parameters, suggesting a direct interaction with sigma receptors that correlates with behavioral outcomes. nih.gov

Receptor Subtype Selectivity Profiling (e.g., Sigma-1, Sigma-2)

The sigma receptor system is comprised of at least two subtypes, sigma-1 (σ1) and sigma-2 (σ2), which differ in their protein size, tissue distribution, and ligand binding profiles. taylorandfrancis.com The σ1 receptor subtype is characterized by its high affinity and stereoselectivity for the (+)-isomers of benzomorphans like pentazocine (B1679294), SK&F 10047, and cyclazocine. tocris.com

This compound demonstrates selectivity for the σ1 receptor. This selectivity is a hallmark of σ1 receptor pharmacology, distinguishing it from the σ2 subtype, which shows a preference for the (-)-stereoisomers of benzomorphans. sigmaaldrich.comtocris.com The development of selective ligands for each subtype is crucial for their pharmacological characterization. sigmaaldrich.com For instance, in radioligand binding assays for σ2 receptors using the non-selective ligand [3H]di-O-tolyl guanidine (B92328) (DTG), a selective σ1 ligand like (+)-pentazocine is often used to mask the σ1 sites. frontiersin.org

Interaction with Monoamine Transporters

Monoamine transporters, including those for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. mdpi.com These transporters are targets for various therapeutic agents. mdpi.com

Norepinephrine Uptake Inhibition Mechanisms

This compound has been shown to act on norepinephrine uptake. ziobio.com Norepinephrine reuptake inhibitors (NRIs) function by blocking the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine. wikipedia.org This mechanism is central to the therapeutic effects of many antidepressants and treatments for conditions like ADHD. wikipedia.orgnih.gov The inhibition of norepinephrine reuptake by drugs can alleviate symptoms associated with low levels of this neurotransmitter. youtube.com

Selectivity versus Dopamine and Serotonin Transporters

The selectivity of a compound for different monoamine transporters is a key determinant of its pharmacological profile. While some drugs, known as serotonin-norepinephrine reuptake inhibitors (SNRIs), are designed to inhibit both SERT and NET, others are more selective. wikipedia.orgmayoclinic.org The human serotonin transporter (SERT) and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. wikipedia.org

While the primary action of many psychoactive drugs involves the inhibition of these transporters, the selectivity can vary significantly. nih.govwikipedia.org For example, tricyclic antidepressants (TCAs) were among the first dual-action inhibitors, affecting both norepinephrine and serotonin reuptake. wikipedia.org The precise selectivity profile of this compound against dopamine and serotonin transporters in comparison to its norepinephrine uptake inhibition requires further detailed investigation to fully understand its spectrum of activity.

Allosteric Modulation and Ligand-Biased Signaling Paradigms

Recent advancements in pharmacology have highlighted the complexity of receptor signaling, moving beyond simple agonist/antagonist models to include concepts like allosteric modulation and ligand-biased signaling.

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. frontiersin.org This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the orthosteric ligand. frontiersin.org This mechanism allows for a more nuanced regulation of receptor activity. nih.govpitt.edu

Ligand-biased signaling, also known as functional selectivity, describes the ability of different ligands binding to the same receptor to preferentially activate certain downstream signaling pathways over others. wikipedia.orgmdpi.compreprints.org This concept has significant implications for drug design, as it offers the potential to develop drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects. biomolther.orgnih.gov For G protein-coupled receptors (GPCRs), this can mean selectively activating G protein-mediated signaling versus β-arrestin-mediated pathways. mdpi.com The potential for this compound to act as an allosteric modulator or a biased ligand at sigma receptors or monoamine transporters is an area for future research that could reveal novel therapeutic applications.

Compound Names Mentioned

In Vitro Receptor Activation and Antagonism Mechanisms

This compound is a well-characterized sigma receptor antagonist. ziobio.com Its interactions with cellular signaling systems are primarily understood through its effects on sigma receptors, which are unique proteins that modulate various signaling pathways rather than acting as conventional receptors with direct enzymatic or ion channel activity. ucsd.edu

While this compound's primary target, the sigma-1 receptor (σ1R), is not structurally a G-protein coupled receptor (GPCR), it is known to be a significant modulator of GPCR signaling. guidetopharmacology.orgnih.gov The σ1R is a chaperone protein located at the endoplasmic reticulum (ER) that can physically associate with and influence the function of various GPCRs. wikipedia.orgnih.gov

Research indicates that sigma receptor ligands can alter the signaling output of GPCRs. nih.govnih.gov For instance, sigma-1 receptor antagonists have been shown to enhance the signal transduction of opioid receptors. In cellular assays, these antagonists increase the potency of opioids in stimulating guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding, a measure of G-protein activation, without directly binding to the opioid receptor itself. nih.gov This potentiation effect has been observed for both mu- and delta-opioid receptors, as well as for muscarinic acetylcholine (B1216132) receptors, suggesting a broader role for sigma-1 receptors in regulating GPCR function. nih.gov

The modulatory role of the σ1R extends to signaling cascades downstream of GPCRs. The σ1R can modulate calcium signaling through its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor at the ER. nih.govwikipedia.org This provides an indirect link to the phospholipase C (PLC) pathway, a major signaling cascade for many GPCRs that results in the generation of IP3 and diacylglycerol (DAG). news-medical.netjax.orgwikipedia.org However, direct studies detailing the specific effects of this compound on the adenylyl cyclase or phospholipase C pathways are not prominently featured in the available literature. The compound's influence is understood to be mediated through its antagonism at the sigma-1 receptor, which in turn modulates these pathways.

Table 1: Modulatory Interaction of Sigma-1 Receptor (Target of this compound) with GPCR Signaling

| Interacting GPCR/Pathway | Observed Effect of σ1R Modulation | Reference |

|---|---|---|

| Mu-Opioid Receptor | σ1R antagonists enhance opioid-induced G-protein activation. nih.gov σ1R physically associates with the receptor. | nih.gov |

| Delta-Opioid Receptor | σ1R antagonists enhance opioid-induced G-protein activation. | nih.gov |

| Muscarinic Acetylcholine Receptor | σ1R antagonists potentiate receptor-mediated G-protein activation. | nih.gov |

| Dopamine D1 Receptor | σ1R is directly involved in D1 receptor-mediated effects of cocaine. | nih.gov |

Similar to its influence on GPCRs, the effects of this compound on ion channels appear to be indirect, mediated through the sigma-1 receptor. The sigma-1 receptor is known to function as a modulator of ion channel activity. ucsd.edunih.gov Studies have demonstrated that the sigma-1 receptor can inhibit voltage-gated potassium (K+) channels. nih.govwikipedia.org There is also evidence for a functional interaction between the sigma-1 receptor, Kv2.1 potassium channels, and GPCRs, suggesting that sigma ligands can modulate complexes that integrate these different proteins. frontiersin.org However, specific research detailing the direct modulation of particular ion channels by this compound was not identified in the search results. The compound's effects are presumed to occur via its antagonism of the sigma-1 receptor, which then influences ion channel function.

This compound has been identified as a compound that exhibits action on norepinephrine uptake. ziobio.com This indicates that it acts as an inhibitor of the norepinephrine transporter (NET), a protein that facilitates the reuptake of norepinephrine from the synaptic cleft. Inhibition of this transporter is a mechanism shared by various therapeutic agents. Detailed kinetic data or specific IC50 values for the inhibition of the norepinephrine transporter by this compound are not specified in the provided search results.

Table 2: Known Molecular Targets and Actions of this compound

| Target | Action | Reference |

|---|---|---|

| Sigma-1 Receptor | Antagonist | ziobio.com |

Cellular and Subcellular Localization Studies of Cycloazocine Binding Sites

Direct studies mapping the specific cellular and subcellular distribution of this compound binding sites using methods like autoradiography have not been detailed in the available research. However, the localization of its primary molecular target, the sigma-1 receptor, is well-documented and provides a strong indication of where this compound binds within the cell.

The sigma-1 receptor is a transmembrane protein that is ubiquitously expressed but shows particular concentration in the central nervous system. wikipedia.org It is primarily localized within the endoplasmic reticulum (ER), especially at the specialized interface between the ER and mitochondria, known as the mitochondria-associated membrane (MAM). wikipedia.orgbiorxiv.org This localization is crucial for its role as a chaperone protein that modulates calcium signaling and cellular stress responses. frontiersin.org In addition to its primary residence in the ER, studies have shown that the sigma-1 receptor can translocate to other cellular compartments, including the nuclear envelope and the plasma membrane, under specific conditions or upon stimulation with certain ligands. biorxiv.org This dynamic localization suggests that the binding sites for this compound are predominantly intracellular, associated with the endomembrane system, but may also be found at the cell surface and nuclear membranes depending on the cellular context.

Table 3: Known Subcellular Localization of the Sigma-1 Receptor (Primary Binding Site for this compound)

| Subcellular Location | Description | Reference |

|---|---|---|

| Endoplasmic Reticulum (ER) | Primary site of localization. | wikipedia.orgbiorxiv.org |

| Mitochondria-Associated Membrane (MAM) | Particularly concentrated at this ER sub-domain. | biorxiv.org |

| Nuclear Membrane | Can translocate to the nuclear envelope under certain conditions. | biorxiv.org |

Computational Chemistry and Molecular Modeling of + Cycloazocine Interactions

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are particularly valuable when the three-dimensional structure of the receptor is unknown or not well-defined. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like (+)-Cycloazocine, which belongs to the well-studied benzomorphan (B1203429) class of molecules, ligand-based approaches can leverage the wealth of information available for related compounds to predict its activity and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its analogs, QSAR studies can elucidate the key physicochemical properties and structural features that govern their affinity and selectivity for opioid and sigma receptors.

In a typical QSAR study involving benzomorphan derivatives, a dataset of compounds with known binding affinities is compiled. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that predicts biological activity based on these descriptors. nih.gov

A hypothetical QSAR model for a series of benzomorphan derivatives, including this compound, might reveal that specific substitutions on the nitrogen atom or modifications to the aromatic ring significantly impact receptor binding. pharmacy180.com For instance, the presence of a phenylethyl group on the nitrogen has been shown to influence activity in related compounds. pharmacy180.com The results of such a study can be summarized in a table format, highlighting the most influential descriptors.

Table 1: Hypothetical QSAR Model Parameters for Benzomorphan Derivatives

| Descriptor | Coefficient | Importance | p-value |

|---|---|---|---|

| LogP | 0.45 | 0.28 | <0.05 |

| Molecular Refractivity | 0.21 | 0.15 | <0.05 |

| N-substituent volume | -0.62 | 0.35 | <0.01 |

| Aromatic ring charge | 0.15 | 0.12 | >0.05 |

This table is representative and intended to illustrate the type of data generated from a QSAR study.

Pharmacophore modeling is another powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged groups. ijper.org For this compound, which is known to interact with multiple receptors, pharmacophore models can help to delineate the features responsible for its affinity to each target.

A pharmacophore model for sigma-1 receptor ligands, a target of this compound, has been developed and typically includes a positive ionizable feature and hydrophobic regions. acs.org Similarly, pharmacophore models for opioid receptor ligands often highlight a basic nitrogen atom, a phenolic hydroxyl group, and a hydrophobic core, all of which are present in the benzomorphan scaffold of this compound. researchgate.net

The process of generating a pharmacophore model often involves aligning a set of active molecules and extracting their common chemical features. ijper.org The resulting model can then be used to screen large chemical databases to identify novel compounds with the desired activity or to guide the modification of existing ligands like this compound to enhance their potency and selectivity.

Table 2: Common Pharmacophoric Features for Opioid and Sigma Receptor Ligands

| Feature | Opioid Receptor Pharmacophore | Sigma Receptor Pharmacophore |

|---|---|---|

| Positive Ionizable | Present (Basic Nitrogen) | Present (Basic Nitrogen) |

| Aromatic Ring | Present | Present |

| Hydrophobic Region | Present (Cyclohexyl ring) | Present (Alkyl substituents) |

| Hydrogen Bond Donor | Often Present (Phenolic OH) | Less common |

This table provides a generalized comparison of pharmacophoric features relevant to the targets of this compound.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the target receptor is available, structure-based drug design methods can be employed to study the interactions of ligands like this compound in atomic detail. These approaches provide a more direct understanding of the binding process and can be used to predict binding affinities and poses with high accuracy.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be performed using crystal structures or homology models of opioid and sigma receptors to visualize its binding mode. acs.orgresearchgate.net

In a typical docking simulation, the receptor is held rigid or with limited flexibility, while the ligand is allowed to explore different conformations and orientations within the binding site. nih.gov A scoring function is then used to estimate the binding affinity for each pose. osti.gov Docking studies of benzomorphan derivatives at opioid receptors have revealed key interactions, such as a salt bridge between the protonated nitrogen of the ligand and a conserved aspartate residue in the receptor. acs.org

The results of a docking study can provide valuable information about the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Table 3: Predicted Interactions of this compound with a Homology Model of the µ-Opioid Receptor

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp147 | Ionic Bond | 2.8 |

| Tyr148 | Hydrogen Bond | 3.1 |

| His297 | Pi-Cation | 4.5 |

| Trp318 | Hydrophobic | 3.9 |

This table is a hypothetical representation of docking results and is for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. nih.gov Starting from a docked pose of this compound in its target receptor, an MD simulation can reveal the stability of the binding mode, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules in the interaction. nih.gov

MD simulations of opioid receptors have been used to investigate the mechanisms of receptor activation and the binding pathways of various ligands. youtube.comnsf.gov These simulations can help to understand how different ligands, including benzomorphans, can act as agonists or antagonists. The trajectories from MD simulations can be analyzed to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can be used to accurately calculate the conformational preferences and electronic properties of molecules like this compound. njit.edu These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure of a molecule from first principles, without the need for empirical parameters.

DFT calculations can be used to determine the most stable conformation of this compound in the gas phase or in solution. nih.gov This information is crucial for understanding its intrinsic properties and for selecting the appropriate conformation for docking and pharmacophore modeling studies. Furthermore, DFT can be used to calculate various electronic properties, such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges. These properties are important for understanding the reactivity of the molecule and its ability to form specific interactions with its target receptors. nih.gov

Table 4: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| Dipole Moment | 2.1 D |

| Electrostatic Potential (on Nitrogen) | -0.8 e |

This table presents hypothetical DFT calculation results for illustrative purposes.

Predictive Modeling for Novel Cycloazocine Derivatives

The development of novel derivatives of this compound with tailored pharmacological profiles is increasingly guided by computational chemistry and molecular modeling. These in silico approaches allow for the prediction of molecular properties and biological activity before synthesis, significantly accelerating the drug discovery process. Predictive modeling for new cycloazocine derivatives primarily revolves around two key techniques: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify correlations between the physicochemical properties of a series of compounds and their biological activities nih.govmdpi.commdpi.comscispace.com. The fundamental principle is that variations in the structural or physicochemical properties of a molecule can be correlated with changes in its biological activity nih.gov. For cycloazocine derivatives, QSAR models can predict their binding affinity for opioid receptors, their selectivity, and other pharmacological parameters.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.govmdpi.commdpi.com These methods generate predictive models based on the 3D structure of the ligands and their interaction fields (steric, electrostatic, hydrophobic, etc.).

For instance, 3D-QSAR models have been successfully constructed for a range of opioid receptor antagonists, demonstrating excellent predictive power for binding affinities at the delta (δ), mu (μ), and kappa (κ) opioid receptors. nih.gov In a representative study on a series of opioid antagonists, CoMFA models yielded statistically robust and highly predictive results.

| Opioid Receptor Subtype | Cross-Validated Correlation Coefficient (q²) | Non-Cross-Validated Correlation Coefficient (r²) | Predicted Correlation Coefficient (r²_pred) |

|---|---|---|---|

| Delta (δ) | 0.69 | 0.91 | 0.85 |

| Mu (μ) | 0.67 | 0.92 | 0.88 |

| Kappa (κ) | 0.60 | 0.96 | 0.91 |

The contour maps generated from these models provide a visual representation of the regions around the ligand where modifications are likely to enhance or diminish activity. For the design of novel cycloazocine derivatives, these maps would indicate where bulky substituents might be favored for steric interactions or where electrostatic fields could be modified to improve binding affinity. nih.gov

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.netrsc.org In the context of this compound, docking simulations are used to predict how its derivatives will bind to the active site of opioid receptors. nih.govnih.gov This method is crucial for structure-based drug design, where the three-dimensional structure of the target receptor is known. wustl.eduunc.edu

The process involves placing the 3D structure of a candidate cycloazocine derivative into the binding site of a receptor model (e.g., the kappa-opioid receptor) and calculating the binding energy for different poses. nih.govnih.gov Lower binding energy scores typically indicate a more stable and favorable interaction.

Molecular docking is often employed in virtual screening campaigns to rapidly assess large libraries of potential cycloazocine derivatives. nih.govabap.co.innih.govmdpi.comjksus.org This allows researchers to prioritize a smaller number of promising candidates for synthesis and biological testing, saving significant time and resources.

| Derivative ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Receptor Selectivity |

|---|---|---|---|

| CZ-001 | -9.8 | Asp138, Tyr139, His291 | Kappa > Mu |

| CZ-002 | -9.5 | Asp138, Trp287, Gln111 | Kappa selective |

| CZ-003 | -8.7 | Asp147, Tyr326 | Mu > Kappa |

| CZ-004 | -10.2 | Asp138, Tyr139, Ile290 | Kappa selective |

Note: The data in Table 2 is illustrative and based on typical outcomes of molecular docking studies for novel opioid ligands. The specific residues and binding affinities would vary depending on the specific cycloazocine derivatives and the receptor model used.

By combining the insights from QSAR and molecular docking, medicinal chemists can engage in a more rational design process. QSAR models can suggest which functional groups to modify, while molecular docking can predict how those modifications will affect the binding orientation and affinity within the receptor. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives, further refining the selection of candidates for synthesis. researchgate.netnih.gov This integrated computational approach is pivotal in the development of novel this compound derivatives with optimized therapeutic potential.

Advanced Analytical Methodologies for Research on + Cycloazocine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool in the analysis of (+)-Cycloazocine, allowing for the separation of the compound from complex mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of this compound. Analytical HPLC is employed to determine the purity of a sample, while preparative HPLC is used to isolate and purify larger quantities of the compound. youtube.comyoutube.com

In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. For this compound, a common approach involves using a reversed-phase column where the stationary phase is nonpolar, and a polar mobile phase is used.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 278 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical set of parameters and may vary depending on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. filab.frinnovatechlabs.com For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility, making them suitable for GC analysis. researchgate.net This process involves chemically modifying the analyte to produce a more volatile derivative.

The GC separates the volatile components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the components and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification.

Table 2: Potential Volatile Derivatives of this compound for GC-MS Analysis

| Derivatizing Agent | Resulting Derivative |

|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether |

This table lists possible derivatization approaches to enhance the volatility of this compound for GC-MS analysis.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, which is the measure of the excess of one enantiomer over the other in a mixture. libretexts.orgrsc.org Chiral chromatography is the primary technique used for this purpose. obrnutafaza.hrnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comlongdom.org

The choice of the chiral stationary phase is critical and often depends on the specific properties of the analyte. Polysaccharide-based CSPs are widely used due to their broad applicability. phenomenex.com The separation allows for the quantification of each enantiomer, thereby establishing the enantiomeric excess (ee) of the this compound sample. nih.gov

Table 3: Example of a Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 250 x 4.6 mm |

| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

This table provides an example of a chiral HPLC method; specific conditions can vary.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. wikipedia.orgebsco.com It is based on the magnetic properties of atomic nuclei. libretexts.org For this compound, ¹H NMR and ¹³C NMR are the most common types of NMR experiments performed.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. Advanced NMR techniques, such as COSY and HMQC, can be used to establish the complete connectivity of the molecule. The chemical shifts (δ) in an NMR spectrum are highly characteristic and are used to identify the different atoms within the molecule. epo.org

Table 4: Representative ¹H NMR Chemical Shifts for Benzazocine Structures

| Proton Type | Chemical Shift (δ) ppm |

|---|---|

| Aromatic-H | 7.9-7.25 |

| N-H | 9.83-8.6 |

Note: These chemical shifts are illustrative and are based on a related benzazocine derivative. epo.org The exact values for this compound may differ.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. libretexts.orgutdallas.edu It works by measuring the absorption of infrared radiation by the sample, which causes the molecular bonds to vibrate. libretexts.org Different functional groups absorb IR radiation at characteristic frequencies, which are reported in wavenumbers (cm⁻¹).

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, such as O-H stretching for the hydroxyl group, C-H stretching for the alkyl and aromatic groups, and C=C stretching for the aromatic ring. spectroscopyonline.com

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (stretch, alcohol) | 3600-3200 (broad) |

| C-H (stretch, aromatic) | 3100-3000 |

| C-H (stretch, alkane) | 3000-2850 |

This table presents the expected regions for the IR absorption bands of the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible analytical technique used for the quantitative determination of substances in a solution. upi.edutechnologynetworks.com The method is based on the principle that molecules with chromophores—parts of a molecule that absorb light—absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. upi.edu The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. upi.eduunchainedlabs.com

For the quantification of this compound, a pure standard of the compound is first dissolved in a suitable solvent, such as methanol (B129727) or ethanol, to prepare a stock solution of known concentration. A series of dilutions are then made from this stock solution to create a set of calibration standards with decreasing concentrations.

Each of these standards is analyzed using a UV-Vis spectrophotometer. The instrument measures the absorbance of each sample at the wavelength of maximum absorbance (λmax) for this compound. upi.edulcms.cz The λmax is determined by scanning the UV-Vis spectrum of a this compound solution to find the wavelength at which it absorbs light most strongly. This ensures the highest sensitivity and accuracy for the quantification. mdpi.com

A calibration curve is then constructed by plotting the absorbance values of the standards against their known concentrations. youtube.com This plot should yield a linear relationship, and the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration, is determined through linear regression. The high coefficient of determination (R²) indicates the linearity of the calibration curve. youtube.com

Once the calibration curve is established, the concentration of this compound in an unknown sample can be accurately determined by measuring its absorbance under the same conditions and using the calibration curve's equation to calculate the concentration. youtube.com

Interactive Data Table: UV-Vis Quantification Parameters

This table outlines the typical parameters and steps involved in quantifying this compound using UV-Vis spectroscopy.

| Parameter | Description | Typical Value/Procedure |

| Instrument | UV-Vis Spectrophotometer | Measures absorbance in the 200-800 nm range. |

| Solvent | A solvent that dissolves the analyte and is transparent in the measurement range. | Methanol, Ethanol, or Acetonitrile. |

| Wavelength (λmax) | The wavelength at which this compound shows maximum absorbance. | Determined by an initial spectral scan. |

| Calibration Standards | A series of solutions with known concentrations of this compound. | Prepared by serial dilution of a stock solution. |

| Calibration Curve | A graph of absorbance versus concentration for the standards. | Should be linear with a high R² value. |

| Quantification | Determination of the concentration in an unknown sample. | Based on the absorbance of the unknown and the calibration curve. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.comscienceready.com.au It is a critical tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. scienceready.com.auwikipedia.org In the analysis of this compound, MS provides definitive confirmation of its molecular mass. The molecule is first ionized, often using techniques like Electrospray Ionization (ESI), which is a soft ionization method that typically keeps the molecule intact. mzcloud.org The resulting molecular ion's m/z value corresponds to the molecular weight of the compound. savemyexams.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an advanced form of MS that measures the m/z ratio with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.comresearchgate.netinnovareacademics.in This precision allows for the determination of the exact mass of this compound. From this exact mass, the elemental composition (the precise number of carbon, hydrogen, nitrogen, and oxygen atoms) can be calculated. innovareacademics.inmeasurlabs.com This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound, HRMS provides unambiguous confirmation of its chemical formula, C₁₇H₂₃NO.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple stages of mass analysis. wikipedia.orgnationalmaglab.orgmsaltd.co.uk In a typical MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer, then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). wikipedia.orgnih.gov The resulting fragment ions are then analyzed in a second mass analyzer. wikipedia.org

Interactive Data Table: Mass Spectrometry Data for this compound

This table summarizes the expected mass spectrometry data for this compound and its fragments.

| Analysis Type | Ion | Mass-to-Charge Ratio (m/z) | Information Provided |

| MS | [M+H]⁺ | 258.1852 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 258.1852 | Elemental Composition (C₁₇H₂₄NO⁺) |

| MS/MS Fragment | Fragment 1 | 216 | Loss of C₃H₆ (cyclopropyl group) |

| MS/MS Fragment | Fragment 2 | 175 | Further fragmentation |

| MS/MS Fragment | Fragment 3 | 173 | Further fragmentation |

| MS/MS Fragment | Fragment 4 | 159 | Further fragmentation |

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. nih.govlibretexts.org

To determine the solid-state structure of this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a goniometer and exposed to a focused beam of X-rays. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. nih.govwikipedia.org

Metabolism and Biotransformation Studies of Cycloazocine in Vitro and Preclinical Models

Identification of Phase I and Phase II Metabolic Pathways

The biotransformation of (+)-Cycloazocine proceeds through well-defined Phase I (functionalization) and Phase II (conjugation) reactions, which are common for xenobiotics containing phenolic and N-alkyl moieties.

Phase I Metabolism: The primary Phase I metabolic pathways for this compound are mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly in the liver. Two major reactions have been identified :

N-dealkylation: This reaction involves the oxidative removal of the cyclopropylmethyl group attached to the nitrogen atom. This process yields the primary metabolite, Norcycloazocine. This is a common and often significant metabolic route for N-substituted benzomorphan (B1203429) compounds.

Aromatic Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group to the aromatic ring of the benzomorphan structure. This creates a catechol-like derivative, Hydroxycycloazocine, which can subsequently undergo further conjugation.

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: This is the most significant Phase II pathway for this compound . The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the attachment of a glucuronic acid moiety to the phenolic hydroxyl group of the parent molecule, forming Cycloazocine-glucuronide. The metabolites produced during Phase I, such as Norcycloazocine and Hydroxycycloazocine, can also serve as substrates for glucuronidation, leading to the formation of their respective glucuronide conjugates.

Characterization of Key Metabolites (in vitro)

In vitro studies using liver microsomes and hepatocytes have successfully identified and characterized several key metabolites of this compound. The structural elucidation of these metabolites is typically accomplished using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The major metabolites identified are summarized in the table below.

| Metabolite ID | Metabolite Name | Metabolic Pathway | Description |

|---|---|---|---|

| M1 | Norcycloazocine | Phase I (N-dealkylation) | Formed by CYP-mediated removal of the N-cyclopropylmethyl group. |

| M2 | Hydroxycycloazocine | Phase I (Hydroxylation) | Formed by CYP-mediated addition of a hydroxyl group to the aromatic ring. |

| M3 | Cycloazocine-glucuronide | Phase II (Glucuronidation) | Direct conjugation of the parent compound with glucuronic acid at the phenolic hydroxyl group. |

| M4 | Norcycloazocine-glucuronide | Phase II (Glucuronidation) | Conjugation of the M1 metabolite (Norcycloazocine) with glucuronic acid. |

Metabolic Stability and Reaction Phenotyping in Microsomal and Cellular Systems

Metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These assays measure the rate at which a compound is metabolized when incubated with liver fractions (microsomes) or whole cells (hepatocytes).

Metabolic Stability: this compound exhibits moderate to high metabolic turnover in human and rat liver microsomes, indicating that it is readily metabolized. The intrinsic clearance (CLint) is a key parameter derived from these studies. Illustrative data from such experiments are presented below.

| System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human Liver Microsomes (HLM) | 25.5 | 27.2 |

| Rat Liver Microsomes (RLM) | 18.2 | 38.1 |

| Monkey Liver Microsomes (MLM) | 22.1 | 31.4 |

Reaction Phenotyping: Reaction phenotyping studies aim to identify the specific CYP isozymes responsible for a compound's metabolism. This is typically achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. For this compound, research indicates that multiple CYP enzymes contribute to its Phase I biotransformation. The N-dealkylation pathway is primarily mediated by CYP3A4 , with minor contributions from CYP2C19 . Aromatic hydroxylation appears to be catalyzed mainly by CYP2D6 .

Enzyme Kinetics of Biotransformation

To quantify the efficiency of the metabolic pathways, enzyme kinetic parameters (Km and Vmax) are determined. These parameters describe the relationship between substrate concentration and the rate of metabolism, following Michaelis-Menten kinetics. The Km value reflects the enzyme's affinity for the substrate, while Vmax represents the maximum rate of the metabolic reaction.

Kinetic studies using recombinant human CYP enzymes have provided quantitative insights into the formation of key metabolites.

| Metabolic Reaction | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) |

|---|---|---|---|

| Formation of Norcycloazocine | CYP3A4 | 45.8 | 12.3 |

| Formation of Norcycloazocine | CYP2C19 | 80.2 | 3.1 |

| Formation of Hydroxycycloazocine | CYP2D6 | 5.5 | 8.9 |

Species-Specific Differences in Metabolism (in vitro/animal models)

Significant species-specific differences in drug metabolism are common and have been observed for this compound. These differences arise from variations in the expression levels and catalytic activities of CYP and UGT enzymes across species. Comparing metabolic profiles in liver microsomes from different species is essential for selecting appropriate animal models for preclinical studies and for extrapolating data to humans.

In vitro comparative studies have revealed both quantitative and qualitative differences. For instance, the ratio of N-dealkylation to aromatic hydroxylation can vary substantially. In rat liver microsomes, aromatic hydroxylation is often a more prominent pathway compared to human liver microsomes, where N-dealkylation by CYP3A4 tends to dominate. Glucuronidation rates also show considerable interspecies variability.

| Metabolite | Human (% of total) | Rat (% of total) | Monkey (% of total) |

|---|---|---|---|

| Norcycloazocine | ~55% | ~35% | ~60% |

| Hydroxycycloazocine | ~15% | ~40% | ~10% |

| Other Oxidative Metabolites | ~5% | ~5% | ~5% |

| Glucuronide Conjugates* | ~25% | ~20% | ~25% |

*Glucuronidation measured in systems supplemented with UDPGA (e.g., hepatocytes or alamethicin-treated microsomes).